5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide
Description
5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by:
- A 4-methylphenyl group at the N-1 position of the imidazole ring.
- A carboxamide moiety at the C-4 position.
- An amino group at the C-5 position.
This compound belongs to a broader class of 5-aminoimidazole-4-carboxamides, which are pivotal in medicinal chemistry due to their structural mimicry of purine biosynthesis intermediates.
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-6-14-9(10(15)12)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVWSSOGLDQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546127 | |
| Record name | 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93270-67-8 | |
| Record name | 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green solvents and recyclable catalysts is also emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring with an amino group and a carboxamide group, which contributes to its reactivity and biological interactions. Its molecular formula is with a molecular weight of 216.24 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its biological efficacy.
Medicinal Chemistry
5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide is primarily studied for its potential as a therapeutic agent in various diseases:
Anticancer Activity
Research indicates that imidazole derivatives can inhibit the growth of cancer cell lines. Notably, compounds similar to this one have demonstrated significant cytotoxicity against renal cell carcinoma (RCC) models, with IC50 values as low as 10 μM. The compound's mechanism involves the inhibition of specific kinases crucial for cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Antiviral Potential
The compound has been investigated for its ability to inhibit viral replication, particularly in studies related to HIV-1. Specific structural modifications on the imidazole ring have been shown to enhance inhibitory effects against integrase interactions, achieving over 80% inhibition rates in some derivatives .
Enzyme Inhibition
This compound may also act as an inhibitor of enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phosphoribosylaminoimidazole carboxylase, an enzyme critical in purine biosynthesis .
The following table summarizes the biological activities associated with this compound:
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block for synthesizing complex heterocyclic compounds in industrial settings. Its synthesis can be achieved through various methods, including cyclocondensation reactions involving substituted benzaldehydes and malononitrile.
Case Study 1: Anticancer Efficacy
A study focused on imidazole derivatives revealed that those similar to this compound significantly reduced cell viability in renal cancer models. The most promising compounds exhibited effective cytotoxicity at concentrations as low as 10 μM .
Case Study 2: Antiviral Potential
Another investigation assessed derivatives for their ability to disrupt HIV-1 integrase interactions. The presence of a methyl group on the phenyl ring was crucial for enhancing inhibitory activity, with certain compounds achieving over 80% inhibition rates compared to controls .
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 5-aminoimidazole-4-carboxamides are heavily influenced by substituents at the N-1 position. Key analogues include:
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical and Crystallographic Properties
- Hydrogen Bonding Networks: AICAR derivatives (e.g., 5-amino-1-(2′,3′-O-isopropylidene-D-ribityl)-...) form intramolecular R(6) and R(7) hydrogen bonds, stabilizing the imidazole ring .
- Crystal Symmetry: AICAR analogues crystallize in monoclinic systems (e.g., space group P21) with Z′ = 4, driven by extensive intermolecular H-bonding . Substituent bulkiness (e.g., cyclopentyl in ICA-1s) may favor different space groups (e.g., orthorhombic).
Biological Activity
5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide, a compound belonging to the imidazole family, has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with an amino group and a carboxamide group, making it structurally significant for various biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity and may contribute to its biological efficacy.
Research indicates that compounds with imidazole structures often exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that imidazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds related to 5-aminoimidazoles have shown promising results in reducing cell viability in renal cell carcinoma (RCC) models .
- Antiviral Activity : Imidazole derivatives have been investigated for their ability to inhibit viral replication, particularly in HIV-1 studies where specific substitutions on the imidazole ring enhanced inhibitory effects against integrase interactions .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, its structural analogs have been shown to inhibit phosphoribosylaminoimidazole carboxylase, an enzyme critical in purine biosynthesis .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of imidazole derivatives found that compounds similar to this compound significantly reduced cell viability in renal cancer models. The most promising compounds exhibited IC50 values indicating effective cytotoxicity at concentrations as low as 10 μM .
Case Study 2: Antiviral Potential
In another investigation, derivatives were tested for their ability to disrupt HIV-1 integrase interactions. The presence of a methyl group on the phenyl ring was crucial for enhancing the inhibitory activity, with some compounds achieving over 80% inhibition rates compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
